Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/B300290J
Organic & Biomolecular Chemistry profiles Professor François Diederich
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/B211965J
Professor Ben Feringa, Chair of the Editorial Board, introduces this exciting new journal.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/B301090M
Organic & Biomolecular Chemistry profiles Professor Varinder Aggarwal
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/B301552C
Organic & Biomolecular Chemistry profiles Professor K. C. Nicolaou
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90164E
A graphical abstract is available for this content
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90144K
Correction for ‘A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach’ by Krithika Ganesh et al., Org. Biomol. Chem., 2023, 21, 4264–4268, https://doi.org/10.1039/D3OB00386H.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB90143B
Correction for ‘An efficient metal free synthesis of 2-aminobenzothiozoles – a greener approach’ by Krithika Ganesh et al., Org. Biomol. Chem., 2023, 21, 564–568, https://doi.org/10.1039/D2OB01981G.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01603J
A deconstruction–reconstruction strategy for the synthesis of multisubstituted polycyclic aromatic hydrocarbons (PAHs) is delineated herein. The deconstruction step enables the synthesis of o-cyanomethylaroyl fluorides that are bifunctional substrates holding both a pro-nucleophile and an electrophile. The construction step involves a formal [4 + 2] benzannulation using o-cyanomethylaroyl fluorides and active methylenes. The utility of this synthetic method is also demonstrated by the synthesis of a tetracyclic aristolactam derivative.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01459B
The synthesis of several new compounds containing a chromophore and a helicenic moiety is reported. The preparation, characterisation and some physico–chemical studies are detailed. In particular, the two enantiomers of several chiral molecules of this type were separated by chiral HPLC (both analytically and in a preparative way) and their racemisation rates were determined for short-lived species. Electronic circular dichroism (ECD) and circular polarised luminescence (CPL) measurements were performed for the compounds with a very long racemisation half-life. Chiral porphyrins and Bodipys both gave ECD and CPL responses over a large area of the visible spectrum.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01502E
An efficient electrochemical selenocyclization strategy for the synthesis of 3-selenylindoles from 2-ethynylanilines and diselenides has been developed in simple tube- or beaker-type undivided cells under ambient conditions. Notably, these sustainable transformations are completed within a short time with low equivalents of charges, diselenides and electrolytes, exhibiting a broad substrate scope with excellent functional group compatibility. Moreover, a gram-scale electrosynthesis and late-stage functionalization of complex molecules further demonstrate the practical synthetic potential of this facile electrochemical system.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01305G
Our study introduces an efficient photocatalytic approach for synthesizing biologically significant C1-substituted tetrahydroisoquinoline (THIQ) motifs, employing WS2 quantum dots (QDs) as catalysts. This method enables the formation of C–C and C–P bonds at the C1 position of the THIQ motif. The resulting compounds exhibit substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) bacteria, with low minimum inhibitory concentration (MIC) values. Notably, the WS2 QD catalyst demonstrates recyclability and suitability for gram-scale reactions, underscoring the sustainability and scalability of our approach. Overall, our research presents a versatile and cost-effective strategy for synthesizing C1-substituted THIQ derivatives, highlighting their potential as novel therapeutic agents in biology and medicinal chemistry.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01154B
An alkylation of α-C(sp3)–H at N-aryltetrahydroisoquinolines with alkylboronic acids was developed under visible-light irradiation in the absence of additional photocatalyst. The reaction proceeded well, tolerating a variety of functional groups, and featured low-cost and mild reaction conditions. A preliminary mechanistic study indicated that an electron donor–acceptor (EDA) complex between an electron-rich N-aryltetrahydroisoquinoline and an electron-poor alkylboronic acid was involved in the reaction.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01437A
A novel C–N coupling of various arylamines with dialkyl azodicarboxylates under metal-free conditions for the rapid assembly of carbamates has been achieved. This established protocol features mild reaction conditions, simple operation, broad substrate scope, moderate to excellent yields and good tolerance of functional groups. Moreover, the potential synthetic utility of products was exemplified by a series of intriguing chemical operations.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01487H
Phage display has emerged as a tool for the discovery of therapeutic antibodies and proteins. However, the effective display and engineering of structurally complex proteins, such as insulin, pose significant challenges due to the sequence of insulin, which is composed of two peptide chains linked by three disulfide bonds. In this study, we developed a new approach for the display of insulin-like peptides on M13 phage pIII, employing N-terminal serine-mediated hydrazone ligation. The insulin-displaying phage retains the biological binding affinity of human insulin. To address the viability loss after ligation, we introduced a trypsin-cleavable spacer on pIII, enabling insulin-displayed phage library selection. This method offers a general pathway for the display of structurally complex proteins on pIII, enhancing the practicality of selecting chemically modified phage libraries and opening avenues for the engineering of new insulin analogs for the treatment of diabetes by using phage display.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01642K
By expressing a multimodular NRPS gene sefA from Serratia fonticola DSM 4576 in E. coli, four new serrawettin W2 analogues, namely sefopeptides A–D (1–4), were isolated and structurally characterized and their biosynthesis was proposed. A bioactivity assay showed that sefopeptide C (3) exhibits moderate cytotoxic activity against acute promyelocytic leukemia NB4 cells.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01492D
Our research has led to the development of a divergent synthesis approach for the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one 3 and fluorenone 9 derivatives using ortho-alkynylarylketones as common precursors. The synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-ones 3 employed silver catalyzed ketonization to form polycarbonyl intermediates which underwent double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion. In addition, the same precursor could be used to prepare fluorenone derivatives 9 under acidic conditions. The reaction proceeded via the formation of indenone analogs, followed by the generation of the para-quinone methide intermediate and intramolecular cyclization to provide the corresponding products in good yields.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01439H
A three-component reaction of cyclobutanone oxime esters, DABCO·(SO2)2 and N-alkyl-N-methacryloyl benzamides is described. This reaction proceeds without the addition of any oxidant or transition metal, affording sulfonyl-containing isoquinoline-1,3-(2H,4H)-diones in moderate to good yields. Various functional groups are tolerated well in this transformation. Mechanistic studies suggest that a radical pathway is involved, including β-scission, sulfur dioxide insertion, and intramolecular cyclization processes.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01494K
Herein, by employing a readily available Ni(OAc)2·4H2O/TBHP catalyst system, we present a new method for mild synthesis of α-methylene-γ-amino butyric acid esters via direct α-C(sp3)–H allylation of N-alkyl anilines with allyl sulfones under oxidative nickel catalysis. The synthetic protocol proceeds with good substrate and functional group compatibility, operational simplicity, the use of base metal catalysts and easily accessible feedstocks, and no need for pre-functionalization of the α-site of N-alkyl anilines. In addition, the obtained products are applicable for further elaboration of functional molecules.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01608K
Herein, we report the first solid-phase total synthesis of the natural cyclic peptide anabaenopeptin F and the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in these peptides. Starting from L-homoserine, enantiopure Fmoc-protected homotyrosine was prepared in a straightforward manner by metallaphotoredox catalysis with N-Fmoc-(S)-2-amino-4-bromobutanoic acid and 4-tert-butoxybromobenzene partners. The prepared protected amino acid was used in solid-phase peptide synthesis to achieve the total synthesis of anabaenopeptin F and establish the stereochemistry of the isoleucine residue. Protease inhibition studies with the synthesized anabaenopeptin F showed inhibitory activities against carboxypeptidase B in the low nanomolar range. The high convergency of the synthetic methodologies paves the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date : , DOI: 10.1039/D3OB01351K
A simple, broadly applicable protocol for amidation and esterification reactions is described. Thereby, 4-acetamidophenyl triflimide (AITF), a crystalline stable reagent, is employed for the activation of carboxylic acids. The use of AITF as a coupling agent is demonstrated in the synthesis of peptides, amides and esters under mild conditions in good to excellent yields. Notably, peptide segment condensations were also accomplished. A diverse array of synthetic protocols showcasing a broad substrate scope and good functional group compatibility were accomplished. Herein, we systematically summarized the use of AITF in peptide synthesis strategies.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, ORGANIC 有机化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.60 | 120 | Science Citation Index Science Citation Index Expanded | Not |
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